![molecular formula C28H25N7O B2602966 [1,1'-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920225-70-3](/img/structure/B2602966.png)
[1,1'-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Overview
Description
The compound “[1,1’-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” is a complex organic molecule. It contains several functional groups and rings, including a biphenyl group, a triazolopyrimidine group, and a piperazine group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The geometry optimization of the molecular structure of similar compounds is often carried out using computational chemistry software .Scientific Research Applications
Synthesis and Antimicrobial Activities
The synthesis of novel triazole derivatives, including the structural framework similar to the query compound, has been explored for their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds to possess good or moderate activity against test microorganisms (H. Bektaş et al., 2007).
Novel Synthesis Approaches
Abdelhamid et al. (2012) presented a new approach for synthesizing pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing the naphthofuran moiety, highlighting innovative synthetic routes for complex heterocyclic compounds (A. Abdelhamid et al., 2012).
Biological Evaluation and DFT Calculation
Farag and Fahim (2019) explored the synthesis of novel pyrazole and pyrimidine derivatives, conducting in vitro antitumor, antimicrobial, and antioxidant activity assessments, alongside density functional theory (DFT) calculations to investigate the equilibrium geometry of the molecules, demonstrating the compounds' potential in antitumor applications (A. Farag & Asmaa M. Fahim, 2019).
Positive Inotropic Activity Evaluation
Ma et al. (2014) synthesized and evaluated the positive inotropic activity of triazolo[3,4-a]phthalazine derivatives bearing substituted piperazine moieties, identifying compounds with significant activity compared to the standard drug, milrinone. This study opens avenues for the development of new therapeutic agents for cardiovascular diseases (Long-xu Ma et al., 2014).
Mechanism of Action
Target of Action
The primary target of the compound [1,1’-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, also known as 1-{[1,1’-biphenyl]-4-carbonyl}-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine, is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
The compound [1,1’-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone interacts with CDK2 by inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by [1,1’-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone affects the cell cycle pathway . Specifically, it disrupts the G1/S and G2/M transitions, which are critical for DNA replication and mitosis, respectively . The downstream effect of this disruption is the inhibition of cell proliferation .
Pharmacokinetics
In silico admet studies suggest that the compound has suitable pharmacokinetic properties .
Result of Action
The molecular effect of [1,1’-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone’s action is the inhibition of CDK2 activity . On a cellular level, this results in the disruption of the cell cycle and the inhibition of cell proliferation .
Future Directions
properties
IUPAC Name |
[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-phenylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N7O/c1-20-7-13-24(14-8-20)35-27-25(31-32-35)26(29-19-30-27)33-15-17-34(18-16-33)28(36)23-11-9-22(10-12-23)21-5-3-2-4-6-21/h2-14,19H,15-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPJOOJFXWGLNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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